molecular formula C20H18N4OS B2928459 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide CAS No. 1448072-70-5

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2928459
CAS No.: 1448072-70-5
M. Wt: 362.45
InChI Key: JAYAYCWBIJHYLY-UHFFFAOYSA-N
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Description

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including an imidazo[1,2-a]pyridine ring, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions of 2-aminopyridines with α-bromoketones under specific conditions[_{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ...

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific solvents, and controlled reaction temperatures and pressures to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving the pathways it targets.

  • Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine and thiazole rings are likely to play a crucial role in binding to biological targets, potentially influencing signaling pathways or enzyme activities.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Thiazole derivatives

  • Phenyl-containing compounds

Uniqueness: N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide stands out due to its unique combination of heterocyclic structures, which may confer distinct biological and chemical properties compared to similar compounds.

This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-2-23(13-16-12-21-18-10-6-7-11-24(16)18)20(25)17-14-26-19(22-17)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYAYCWBIJHYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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